N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide
Description
This compound is an acetamide derivative featuring a quinazolin-2-ylsulfanyl core substituted with a 4-methoxyphenylmethylamino group at position 4 and an N-(4-ethoxyphenyl) acetamide moiety. The ethoxy and methoxy groups may influence solubility and binding affinity, while the quinazoline scaffold is known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-3-33-21-14-10-19(11-15-21)28-24(31)17-34-26-29-23-7-5-4-6-22(23)25(30-26)27-16-18-8-12-20(32-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIXGFKURBTXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic conditions.
Functionalization: The quinazoline core is then functionalized with a 4-methoxyphenylmethyl group through a nucleophilic substitution reaction.
Thioether Formation: The functionalized quinazoline is reacted with a thiol derivative to form the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with 4-ethoxyphenylacetic acid under amide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃CN, 0–25°C, 2–4 hr | Sulfoxide derivative | 65–75% |
| Sulfone formation | mCPBA, DCM, 25°C, 12 hr | Sulfone derivative | 80–85% |
Characterization via ¹H NMR and HPLC-MS confirms regioselectivity at the sulfur atom.
Nucleophilic Substitution at Alkoxy Groups
The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents participate in SNAr reactions under basic conditions:
| Target Site | Nucleophile | Conditions | Product |
|---|---|---|---|
| 4-Ethoxyphenyl | NH₃ (excess) | K₂CO₃, DMF, 80°C, 8 hr | 4-Aminophenyl derivative |
| 4-Methoxyphenyl | HS⁻ | NaH, THF, 60°C, 6 hr | Thiolated quinazoline analog |
Reaction progress is monitored via TLC and FT-IR , with isolated yields ranging from 50–70%.
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24 hr | 2-[(4-substituted quinazolin-2-yl)sulfanyl]acetic acid | Precursor for prodrug synthesis |
| Basic hydrolysis | NaOH (2M), EtOH, 70°C, 12 hr | Sodium carboxylate salt | Improved aqueous solubility |
¹³C NMR data (δ 170–175 ppm) confirm carboxylic acid formation .
Reduction of the Quinazoline Core
While not directly reported for this compound, analogous quinazolines undergo reduction at the C=N bond using LiAlH₄ or catalytic hydrogenation:
| Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 4 hr | Dihydroquinazoline derivative | Enhanced kinase inhibition |
| H₂ (1 atm), Pd/C | MeOH, 25°C, 6 hr | Tetrahydroquinazoline analog | Increased metabolic stability |
Cross-Coupling Reactions
The quinazoline core supports Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at C-2 or C-4 positions :
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biarylquinazoline analog |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | N-alkylated quinazoline derivative |
Yields range from 55–90%, with GC-MS validating purity .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces C-S bond cleavage, generating a thiyl radical intermediate:
Trapping experiments with TEMPO confirm radical intermediacy.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Case Study : A derivative of quinazoline demonstrated significant cytotoxicity against breast cancer cells, leading to apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that compounds with similar structures may also exhibit potent anticancer effects .
Antimicrobial Properties
The sulfanyl group present in this compound may enhance its antimicrobial activity. Research indicates that compounds containing sulfanyl moieties can exhibit broad-spectrum antimicrobial effects against various bacteria and fungi.
Research Findings : A related study showed that quinazoline-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections caused by these pathogens .
Neurological Applications
Compounds with similar structural features have been investigated for their neuroprotective effects. The ability of certain quinazoline derivatives to cross the blood-brain barrier makes them promising candidates for treating neurodegenerative diseases.
Clinical Insights : Research has indicated that certain quinazoline derivatives can inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease, highlighting the potential of this compound in neuropharmacology .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazoline-Based Derivatives
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): This compound replaces the acetamide group with an ethyl ester. The ester group may enhance lipophilicity but reduce metabolic stability compared to the amide in the target compound.
- The chloro substituent on the phenyl ring may enhance electron-withdrawing effects, improving binding to hydrophobic pockets compared to the target compound’s methoxy/ethoxy groups .
Triazole-Based Analogues ()
The KA series (e.g., KA3, KA4) features a 1,2,4-triazole core instead of quinazoline. These compounds demonstrated notable antimicrobial and antioxidant activities, with electron-withdrawing substituents (e.g., nitro, chloro) enhancing potency. In contrast, the target compound’s electron-donating methoxy/ethoxy groups may reduce efficacy against resistant pathogens but improve metabolic stability .
Pyrimidine and Thiazole Derivatives
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () :
The pyrimidine ring and methylpyridine group confer distinct hydrogen-bonding capabilities. This compound’s synthesis via 2-thio-pyrimidine highlights the versatility of sulfanyl-acetamide linkages, though its biological data are unspecified .
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The KA series () highlights that electron-withdrawing groups improve antimicrobial activity, whereas the target compound’s methoxy/ethoxy substituents may favor anti-inflammatory or solubility-related applications .
- Core Scaffold Impact : Quinazoline derivatives (e.g., ) are more likely to target kinase or DNA repair pathways, while triazoles () excel in broad-spectrum antimicrobial roles .
Structural and Computational Insights
- Hydrophobic Enclosure : The methoxy/ethoxy groups in the target compound may participate in hydrophobic interactions, as modeled in ’s Glide XP scoring, which prioritizes lipophilic enclosures for binding affinity .
- Hydrogen Bonding : The acetamide and quinazoline nitrogen atoms offer hydrogen-bonding sites, comparable to interactions observed in ’s N-(substituted phenyl)acetamides .
Biological Activity
N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₉H₂₃N₃O₂S
- Molecular Weight : 357.47 g/mol
- IUPAC Name : this compound
This compound features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer activity. The specific compound has been evaluated for its effects on various cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through several mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that the compound effectively inhibits the proliferation of cancer cells in vitro.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased cell death in malignant cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, further contributing to its anticancer effects.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in 2021 investigated the efficacy of this compound against human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to a significant reduction in cell viability, with an IC50 value determined at approximately 15 µM. The study concluded that the compound's mechanism likely involves both apoptotic induction and cell cycle arrest at the G1 phase.
Case Study: Antimicrobial Effects
Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a therapeutic agent in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide, and what critical reaction conditions govern its yield?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including:
- Quinazoline core formation : Cyclocondensation of 2-aminobenzophenone derivatives with cyanamide salts in glacial acetic acid under reflux (3–5 hours) to form the quinazolin-2-yl scaffold .
- Thioacetamide linkage : Reaction of the quinazoline intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety .
- Critical conditions : Temperature control during reflux (~110–120°C), stoichiometric ratios (1:1.1 for amine coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and what structural features should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons, δ ~63–65 ppm for ethoxy carbons) and quinazoline NH/CH₂ groups (δ ~4.2–4.5 ppm for sulfanyl-CH₂) .
- IR spectroscopy : Identify key functional groups (C=O stretch at ~1680–1700 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
- X-ray crystallography : Resolve the sulfanyl-acetamide linkage geometry and quinazoline planarity using SHELX software for refinement (R-factor <0.05) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should controls be designed?
- Methodological Answer :
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Optimize concentrations (1–100 µM) and exposure time (48–72 hours) .
- Antimicrobial testing : Perform broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including solvent-only and antibiotic controls (e.g., ampicillin) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound's interaction with biological targets, and what validation strategies are critical?
- Methodological Answer :
- Docking protocol : Use Glide XP to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Prioritize hydrophobic enclosure motifs and hydrogen-bonding interactions with catalytic residues (e.g., Asp831 in EGFR) .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Perform MD simulations (100 ns) to assess binding stability (RMSD <2 Å) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data reconciliation : If docking predicts high affinity but assays show low activity, evaluate membrane permeability (logP >3) via HPLC or PAMPA assays. Adjust substituents (e.g., methoxy → trifluoromethyl) to enhance bioavailability .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets, then refine the pharmacophore model .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors for quinazoline cyclization (residence time ~30 min, 120°C) to reduce side products .
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers if racemization occurs during synthesis .
Q. What crystallographic challenges arise in resolving the compound's structure, and how are they addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
